Physicochemical Differentiation: Calculated Lipophilicity and Electronic Profile vs. Non‑Fluorinated and Mono‑Substituted Analogs
The 3,4-difluoro substitution in the target compound lowers the calculated logD₇.₄ (ACD/Labs) by approximately 0.7 log units relative to the 4‑trifluoromethoxy analog (CAS 1396748-88-1) and by 0.5 log units relative to the 2‑chloro analog (CAS 1396760-83-0), while maintaining a topological polar surface area (tPSA) of 58.6 Ų that is identical across the furan‑carbonyl‑piperidine benzamide series. This differential hydrophilicity modulates passive permeability and plasma‑protein binding in silico, positioning the 3,4‑difluoro variant as a candidate with potentially higher free fraction and renal clearance than its more lipophilic comparators .
| Evidence Dimension | Calculated logD₇.₄ |
|---|---|
| Target Compound Data | 2.1 (ACD/Labs prediction) |
| Comparator Or Baseline | 4‑Trifluoromethoxy analog: 2.8; 2‑Chloro analog: 2.6 |
| Quantified Difference | ΔlogD = −0.7 and −0.5, respectively |
| Conditions | In silico prediction (ACD/Labs Percepta); no experimental logD available |
Why This Matters
Lower lipophilicity can reduce off‑target promiscuity and improve developability profiles, making the difluoro compound a more attractive starting point for lead optimization where high free fraction is desired.
